REACTION_SMILES
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[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][c:7]([N+:20]([O-:21])=[O:22])[c:8]([O:9][c:10]2[cH:11][c:12]([Cl:17])[c:13]([Cl:16])[cH:14][cH:15]2)[cH:18][cH:19]1.[CH3:23][C:24](=[O:25])[OH:26].[H:27][H:28].[Na+:30].[OH-:29]>>[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][c:7]([NH2:20])[c:8]([O:9][c:10]2[cH:11][c:12]([Cl:17])[c:13]([Cl:16])[cH:14][cH:15]2)[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)c1ccc(Oc2ccc(Cl)c(Cl)c2)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CS(=O)(=O)c1ccc(Oc2ccc(Cl)c(Cl)c2)c(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |